methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
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Overview
Description
“Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Triazoles are known for their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process like the Huisgen cycloaddition, a well-known method for synthesizing triazoles .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Triazoles are generally stable and resistant to oxidation and reduction .Scientific Research Applications
Corrosion Inhibition
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate and similar compounds have been studied for their role as corrosion inhibitors. A study by Elazhary et al. (2019) explored the use of related 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulfuric acid solution. The research utilized various techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and scanning electron microscopy to determine the effectiveness of these inhibitors (Elazhary et al., 2019).
Synthesis and Characterization
Milićević et al. (2020) focused on the synthesis of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols and related compounds. Their research included deacetylation and oxidation processes to produce various derivatives, with confirmation of structures through NMR spectroscopy and other spectroscopic methods (Milićević et al., 2020).
Antimicrobial Activity
Research by Holla et al. (2005) on substituted 1,2,3-triazoles, including compounds structurally similar to this compound, investigated their antimicrobial activity. They synthesized various triazole derivatives and assessed their antimicrobial properties using IR, NMR, and mass spectral data (Holla et al., 2005).
Fluorescent Probe Development
A study by Palanisamy et al. (2016) reported the development of a water-soluble copper complex using 1,2,3-triazole derivatives as a fluorescent probe for detecting hydrogen sulfide (H2S) in live cells and zebra fish. This indicates the potential use of this compound in developing fluorescent probes (Palanisamy et al., 2016).
Catalytic Activity in Organic Reactions
The catalytic properties of 1,2,3-triazoles, including similar compounds, have been explored in various chemical reactions. For example, Amadio et al. (2012) synthesized cationic complexes using 1,2,3-triazole derivatives and examined their catalytic activity in Suzuki-Miyaura reactions, demonstrating the utility of these compounds in organic synthesis (Amadio et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and indole derivatives, have been found to interact with multiple receptors and show a broad range of biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have demonstrated various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)5-10-4-6(2-3-11)8-9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWNVAUOPWCYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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